![molecular formula C28H38O4S2 B12519955 2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol CAS No. 663163-05-1](/img/structure/B12519955.png)
2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol is a complex organic compound with a unique structure that combines a benzothiophene core with hydroxyphenyl and sulfonyl-substituted nonyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiophene core, followed by the introduction of the hydroxyphenyl and sulfonyl-substituted nonyl groups. Common reaction conditions include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the benzothiophene core or the hydroxyphenyl group.
Addition: Addition reactions, such as Michael addition, can be performed to introduce new functional groups onto the compound.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research is being conducted to explore its potential therapeutic applications, such as anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced cellular proliferation and inflammation .
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-(4-Hydroxyphenyl)-1-benzothiophene: Lacks the sulfonyl-substituted nonyl group, resulting in different chemical and biological properties.
3-[9-(Pentane-1-sulfonyl)nonyl]-1-benzothiophene:
2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-benzene: Lacks the benzothiophene core, leading to different chemical behavior and biological activity.
Properties
CAS No. |
663163-05-1 |
|---|---|
Molecular Formula |
C28H38O4S2 |
Molecular Weight |
502.7 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-3-(9-pentylsulfonylnonyl)-1-benzothiophen-6-ol |
InChI |
InChI=1S/C28H38O4S2/c1-2-3-10-19-34(31,32)20-11-8-6-4-5-7-9-12-26-25-18-17-24(30)21-27(25)33-28(26)22-13-15-23(29)16-14-22/h13-18,21,29-30H,2-12,19-20H2,1H3 |
InChI Key |
RTRJBTGYYOWIIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCS(=O)(=O)CCCCCCCCCC1=C(SC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-Bromophenyl)methyl]-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B12519873.png)

![[(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol](/img/structure/B12519877.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2-sulfanylethyl)thiourea](/img/structure/B12519890.png)
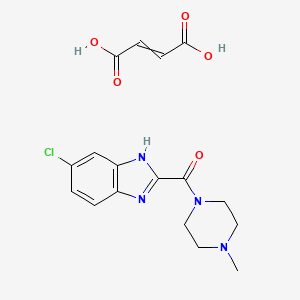
![3-(2-Methoxyphenyl)-6-(2-methylphenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12519905.png)
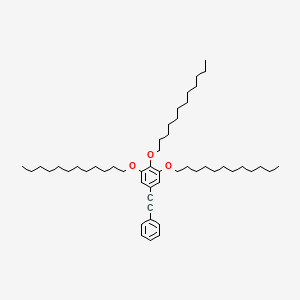
![Hexanoic acid, 6-[[[[(4-nitrophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B12519915.png)
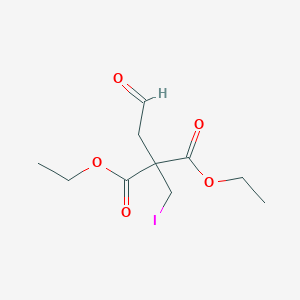
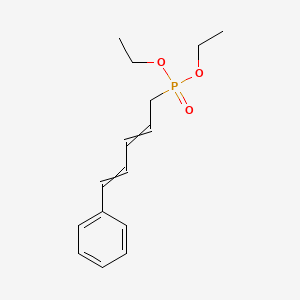
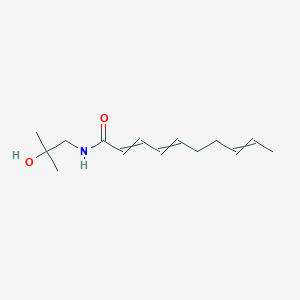
![2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate](/img/structure/B12519926.png)
![(1r,4r)-4-((5-((3,5-bis(Trifluoromethyl)benzyl)(2-methyl-2H-tetrazol-5-yl)amino)-7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)cyclohexanecarboxylic acid](/img/structure/B12519936.png)

